Product packaging for (1-Benzyl-2-phenylpyrrolidin-2-yl)methanol(Cat. No.:CAS No. 1864061-79-9)

(1-Benzyl-2-phenylpyrrolidin-2-yl)methanol

Cat. No.: B2857626
CAS No.: 1864061-79-9
M. Wt: 267.372
InChI Key: CQHAGJXGSOJXIQ-UHFFFAOYSA-N
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Description

(1-Benzyl-2-phenylpyrrolidin-2-yl)methanol ( 1864061-79-9) is a pyrrolidine-based compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . This chemical features a methanol group attached to a pyrrolidine ring that is substituted with both benzyl and phenyl moieties, a structure often explored in synthetic and medicinal chemistry. Researchers value this compound as a versatile chiral building block or intermediate in the synthesis of more complex molecules, particularly in the development of ligands for catalysis or in pharmaceutical research . The structural motif of a substituted pyrrolidine is commonly found in compounds that exhibit biological activity, making this chemical a valuable scaffold for the design and discovery of new active molecules. The product may require cold-chain transportation and storage to ensure stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO B2857626 (1-Benzyl-2-phenylpyrrolidin-2-yl)methanol CAS No. 1864061-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzyl-2-phenylpyrrolidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-15-18(17-10-5-2-6-11-17)12-7-13-19(18)14-16-8-3-1-4-9-16/h1-6,8-11,20H,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHAGJXGSOJXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)(CO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl 2 Phenylpyrrolidin 2 Yl Methanol and Structural Analogues

Direct Synthetic Routes to Pyrrolidine-2-yl-methanol Derivatives

Direct approaches to pyrrolidine-2-yl-methanol derivatives often leverage commercially available or easily accessible precursors, such as proline, and employ reductive techniques to achieve the desired carbinol moiety.

Reductive Strategies for Pyrrolidine (B122466) Precursors

Reductive methods are fundamental in converting carbonyl groups on pyrrolidine precursors into the desired hydroxyl group. The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome of the final product.

The asymmetric reduction of chiral benzoyl pyrrolidines serves as a direct route to chiral pyrrolidine-2-yl-methanol derivatives. This strategy, often starting from the natural amino acid S-proline, involves the reduction of an exocyclic ketone. However, this approach can yield mixtures of diastereomers (erythro/threo), with the product ratio being highly dependent on the specific reducing agent employed. google.com For instance, the hydrogenation of (2S)-2-benzoylpyrrolidine hydrochloride can result in a mixture of diastereomeric products. google.com The precise control of stereochemistry at the newly formed carbinol center remains a significant challenge in this synthetic route. google.com

A versatile and scalable process for preparing chiral pyrrolidine-2-yl-methanol derivatives involves the reaction of a proline-derived intermediate with a Grignard reagent, followed by a hydrogenation step. google.com This methodology can provide the desired chiral building blocks in good yields and with high enantiomeric purity. google.com The synthesis often begins with a protected proline derivative which is reacted with an aryl Grignard reagent, such as Phenylmagnesium bromide, to form an aroyl pyrrolidine derivative. google.comrsc.org Subsequent removal of the amino protecting group and catalytic hydrogenation reduces the ketone to the corresponding alcohol. google.com This process has been shown to produce high purity products. google.com

One documented example of this hydrogenation process highlights the stereochemical outcomes, yielding a primary product alongside minor diastereomers. google.com

ProductPurity (%)
(R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol hydrochloride94.8
(S)-phenyl-[(2S)-pyrrolidin-2-yl]methanol hydrochloride3.1
(S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol hydrochloride1.0

Table 1: Diastereomeric purity of a chiral pyrrolidine-2-yl-methanol derivative following a Grignard reaction and subsequent catalytic hydrogenation. google.com

Proline-Derived Synthesis Pathways

(S)-Proline is a frequently utilized and versatile starting material for the synthesis of chiral 2-substituted pyrrolidines and their derivatives. rsc.orgmdpi.com Its inherent chirality makes it an ideal precursor for enantiopure products. rsc.org A common multi-step synthesis starts with the esterification of proline, followed by N-protection, often with a benzyl (B1604629) group, to prevent the secondary amine from reacting with strong bases like Grignard reagents. rsc.orgresearchgate.net The ester moiety is then targeted with a Grignard reagent to generate the tertiary alcohol. rsc.org Finally, deprotection via hydrogenation yields the target amino alcohol. rsc.org This foundational pathway allows for the synthesis of a wide range of N-substituted pyrrolidinyl methanol (B129727) derivatives by varying the N-alkylation step and the Grignard reagent used. researchgate.net

Construction of the Pyrrolidine Ring System

In contrast to modifying existing pyrrolidine rings, other synthetic strategies focus on constructing the heterocyclic system from acyclic precursors. These methods offer the advantage of introducing multiple stereocenters and diverse substituents in a controlled manner during the ring-forming process.

Stereoselective Nitro-Mannich Reactions for Pyrrolidinone Formation

The stereoselective nitro-Mannich (or aza-Henry) reaction is a powerful tool for constructing densely functionalized pyrrolidinone precursors from acyclic components. nih.govacs.org This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine, which can then undergo subsequent cyclization. nih.gov A one-pot cascade reaction combining a copper-catalyzed conjugate addition of a diorganozinc reagent to a nitroacrylate, followed by a nitro-Mannich reaction and in-situ lactamization, can efficiently produce 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones as single diastereoisomers. acs.org

This method is notable for its ability to generate three contiguous stereocenters with a high degree of diastereoselectivity. ucl.ac.uk The versatility of the reaction has been demonstrated across a broad range of imines derived from various alkyl, aryl, and heteroaryl aldehydes, consistently yielding the pyrrolidinone products in moderate to high yields. acs.orgucl.ac.uk Efforts to develop asymmetric variants have shown moderate success, achieving enantiomeric excess through the use of chiral ligands. ucl.ac.uk

Reaction TypeYield (%)Stereoselectivity
Diastereoselective Nitro-Mannich/Lactamization Cascade48-84Single diastereoisomer
Copper-Catalyzed One-Pot Synthesis of Pyrrolidin-2-ones33-84Single diastereoisomer
Asymmetric Variant with Feringa's phosphoramidite (B1245037) ligand-52% e.e. (enantiomeric excess)
Catalyst-Promoted Nitro-Mannich Reaction96>20:1 dr (diastereomeric ratio), 94% e.e.

Table 2: Research findings on the yields and stereoselectivity of various nitro-Mannich reactions for the synthesis of pyrrolidinone precursors. acs.orgnih.govucl.ac.uk

Lewis Acid-Catalyzed Ring Opening of Donor-Acceptor Cyclopropanes

The ring-opening of donor-acceptor (D-A) cyclopropanes catalyzed by Lewis acids represents a powerful strategy for the synthesis of functionalized acyclic compounds that can serve as precursors to pyrrolidine rings. mdpi.comresearchgate.net This methodology leverages the inherent strain of the cyclopropane (B1198618) ring and the electronic properties of the donor and acceptor groups to facilitate a nucleophilic attack.

In this process, the Lewis acid coordinates to the acceptor groups (typically esters) on the cyclopropane, activating the ring for nucleophilic attack. rsc.org This attack leads to the cleavage of a C-C bond and the formation of a 1,3-dipole intermediate or a related zwitterionic species. rsc.org When primary amines like anilines or benzylamines are used as nucleophiles, the ring-opening results in the formation of γ-amino esters. mdpi.comnih.gov These intermediates can then undergo subsequent in situ lactamization to yield 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov

The reaction's scope is broad, accommodating a variety of substituted anilines, benzylamines, and a range of D-A cyclopropanes. mdpi.com The choice of Lewis acid is crucial for the reaction's success; catalysts such as Ni(ClO₄)₂·6H₂O, Y(OTf)₃, Sc(OTf)₃, and GaCl₃ have been effectively employed. mdpi.comresearchgate.net For instance, studies have shown that moderately activating Lewis acids promote the ring opening through an SN2-like mechanism, which can proceed with a complete inversion of the absolute configuration at the chiral center if an enantiopure cyclopropane is used. mdpi.com This controlled stereochemical outcome is vital for the synthesis of chiral pyrrolidine derivatives.

Table 1: Lewis Acids in Donor-Acceptor Cyclopropane Ring Opening

Lewis Acid Catalyst Typical Substrates Outcome Reference
Ni(ClO₄)₂·6H₂O / Y(OTf)₃ D-A Cyclopropanes + Anilines/Benzylamines γ-amino esters, followed by lactamization to pyrrolidin-2-ones nih.gov
Sc(OTf)₃ D-A Cyclopropanes + 6-amino-1,3-dimethyluracil Three-membered ring opening via nucleophilic attack researchgate.net
Al(OTf)₃ D-A Cyclopropanes + Aniline No target transformation observed under tested conditions mdpi.com
SnCl₄ Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate Ring-opening polymerization rsc.org

Intramolecular Aminocyanation of Alkenes

Intramolecular aminocyanation of alkenes is an innovative method for constructing substituted pyrrolidines bearing a cyano group. This transformation can be achieved using a cooperative palladium/triorganoboron catalyst system, which facilitates the cleavage of N-CN bonds. nih.gov The process allows for the synthesis of pyrrolidines with quaternary carbon centers, a structural feature present in analogues of (1-Benzyl-2-phenylpyrrolidin-2-yl)methanol.

The reaction mechanism involves the activation of the alkene by a palladium catalyst. The choice of ligand for the palladium center is critical; 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) has been identified as being crucial for high chemo- and regioselectivity. nih.gov This method provides a direct route to cyano-functionalized indolines and pyrrolidines. nih.gov While the initial report describes a preliminary example of enantioselective aminocyanation, it highlights the potential for developing asymmetric variants of this reaction. nih.gov

Related intramolecular amination reactions of alkenes, such as hydroamination and aminooxygenation, also serve as powerful tools for pyrrolidine synthesis. researchgate.netnih.gov For example, copper-promoted intramolecular aminooxygenation of 4-pentenyl sulfonamides can produce 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1) and in excellent yields (76-97%). nih.gov

Cyclization of Itaconic Acid Derivatives

The cyclization of acyclic precursors is a fundamental approach to forming the pyrrolidine skeleton. nih.gov Derivatives of itaconic acid can be utilized in such synthetic strategies. While direct cyclization of itaconic acid derivatives to form the specific this compound structure is not prominently detailed, the general principle of using dicarboxylic acids and their derivatives is well-established in heterocycle synthesis.

A relevant synthetic approach involves the cyclization of a compound containing an amine and a suitable electrophilic carbon chain, which can be derived from precursors like itaconic acid. google.com For instance, a process for preparing pyrrolidine derivatives can involve the cyclization of a linear substrate in the presence of a catalyst, a primary amine, or a base. google.com Such strategies are foundational for building the core pyrrolidine ring, which can then be further functionalized to introduce the benzyl, phenyl, and methanol groups.

Control of Stereochemistry in Synthesis

The biological activity and catalytic utility of pyrrolidine derivatives are often dependent on their stereochemistry. mdpi.com Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance.

Enantioselective and Diastereoselective Approaches

Achieving high levels of enantioselectivity and diastereoselectivity is a central goal in the synthesis of chiral pyrrolidines like this compound. mdpi.com A variety of strategies have been developed to this end. One common approach starts from chiral precursors, such as the amino acid L-proline. researchgate.net

For the synthesis of α,α-disubstituted 2-pyrrolidinemethanols, a practical two-step enantioselective method involves the addition of aryl Grignard reagents to a proline-N-carboxyanhydride. researchgate.net Another method describes a diastereoselective synthesis where the reduction of a chiral benzoyl pyrrolidine with different reducing agents can yield varying erythro/threo mixtures of the final product. google.com

A sequential asymmetric allylic alkylation and ring contraction has been reported for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. nih.govnih.gov This method first establishes a stereogenic quaternary center via an asymmetric allylic alkylation of a benzyloxy imide. nih.govnih.gov The resulting product is then reduced to a chiral hydroxamic acid, which undergoes a thermal, stereospecific ring contraction to yield the desired carbamate-protected 2,2-disubstituted pyrrolidine. nih.govnih.gov

Role of Chiral Catalysts and Ligands

Chiral catalysts and ligands are instrumental in asymmetric synthesis, enabling the formation of one enantiomer over the other. mdpi.com In the context of pyrrolidine synthesis, chiral metal catalysts are frequently employed in 1,3-dipolar cycloaddition reactions of azomethine ylides with dipolarophiles, a method that can create up to four stereogenic centers in a single step. metu.edu.tr

For example, chiral ligands of the FAM type (ferrocenyl aziridinyl methanol) have been used with silver salts to catalyze the enantioselective synthesis of pyridinyl-substituted pyrrolidine derivatives, achieving up to 94% yield and 48% enantiomeric excess (ee). metu.edu.tr The peculiar structure and substitution pattern of pyrrolidine-based organocatalysts themselves determine their activation mode and ability to induce enantioselectivity in various transformations. mdpi.com The steric hindrance and structural rigidity of these catalysts can shield one face of a substrate, directing the attack of a reagent to the opposite face. mdpi.com

Table 2: Examples of Chiral Catalysts/Ligands in Pyrrolidine Synthesis

Catalyst/Ligand System Reaction Type Key Outcome Reference
PFAM1 Chiral Ligand with Silver 1,3-Dipolar Cycloaddition Product formed in 94% yield and 48% ee metu.edu.tr
Chiral Iridacycle Complex Borrowing Hydrogen Annulation Access to a wide range of enantioenriched pyrrolidines organic-chemistry.org
Ni or Co catalyst with Chiral BOX ligands Regio- and Enantioselective Hydroalkylation Divergent synthesis of C2- or C3-alkylated chiral pyrrolidines organic-chemistry.org

Optimization of Synthetic Processes for Scalability and Yield

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale requires careful optimization of reaction conditions to maximize yield, ensure safety, and maintain cost-effectiveness. mdpi.comsemanticscholar.org For the synthesis of this compound and its analogues, this involves refining parameters such as catalyst loading, reaction time, temperature, and purification methods.

Numerical optimization techniques can be applied to model and improve chemical processes. mdpi.com For instance, in methanol synthesis, multi-objective optimization has been used to create Pareto fronts that simultaneously maximize the product flow rate and yield. mdpi.comsemanticscholar.org While applied to a different system, this approach demonstrates a powerful methodology for rigorously evaluating and improving synthetic processes. By systematically adjusting variables and analyzing the outcomes, researchers can identify the optimal conditions for producing the target compound with high efficiency and purity on a larger scale.

Theoretical and Computational Chemistry Studies on Pyrrolidine Based Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of organic molecules. nih.govmaterialsciencejournal.org By approximating the many-electron problem to a matter of electron density, DFT methods offer a balance between computational cost and accuracy, making them suitable for a wide range of applications. materialsciencejournal.orgespublisher.com

DFT calculations are frequently employed to explore the electronic landscape of molecules. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to predicting a molecule's reactivity. nih.gov The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govmaterialsciencejournal.org

For heterocyclic systems related to pyrrolidines, DFT studies have successfully mapped electron density distributions and molecular electrostatic potential (MEP), identifying regions susceptible to electrophilic or nucleophilic attack. nih.gov For instance, in a study on benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO and LUMO were found to be distributed across the entire molecule, with a calculated energy gap of 4.0319 eV. nih.gov Such analyses help in understanding charge transfer phenomena within the molecule. materialsciencejournal.org

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further quantitative measures of reactivity.

ParameterDefinitionSignificance
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S)1 / ηMeasure of polarizability.
Electrophilicity Index (ω)μ2 / 2η (where μ is chemical potential)Propensity of a species to accept electrons.

These parameters are invaluable for comparing the reactivity of different pyrrolidine (B122466) derivatives and predicting their behavior in chemical reactions. materialsciencejournal.org

DFT is also a powerful tool for investigating reaction pathways and transition states. nih.gov By mapping the potential energy surface of a reaction, researchers can determine activation energies and identify the most favorable mechanism. For complex reactions involving pyrrolidine derivatives, such as their synthesis or catalytic cycles, DFT can clarify stereochemical outcomes and the role of various substituents. acs.org

For example, computational studies on transaminase-triggered cyclizations to form 2-substituted pyrrolidines help in understanding how enzyme-substrate interactions and electronic factors influence the reaction's efficiency and stereoselectivity. acs.org Docking simulations of reaction intermediates can reveal how substituents on the phenyl ring affect the conformation and reactivity of the molecule within an enzyme's active site. acs.org These theoretical insights are critical for optimizing reaction conditions and designing more effective synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com This approach is widely used in drug discovery to predict the activity of new chemical compounds and to understand the structural features that are crucial for their biological function. tandfonline.comresearchgate.net

For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. tandfonline.comnih.gov These models generate relationships based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. tandfonline.com The statistical validity of these models is assessed using parameters such as the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient (R²pred). researchgate.netnih.gov

QSAR ModelStatistical ParameterValueSignificance
CoMFA0.689Good stability and predictability for Mcl-1 inhibitors nih.gov
0.999
R²pred0.986
CoMSIA0.614Good stability and predictability for Mcl-1 inhibitors nih.gov
0.923
R²pred0.815

QSAR studies on pyrrolidine derivatives as neuraminidase inhibitors have shown that electrostatic and hydrogen bond factors significantly contribute to their inhibitory activity. nih.gov Similarly, models developed for pyrrolidine derivatives as dipeptidyl peptidase IV (DPP IV) inhibitors highlighted the importance of steric and hydrophobic interactions. researchgate.net The visual output of these models, often in the form of contour maps, indicates regions where modifications to the molecular structure would likely enhance or diminish activity, thereby guiding the design of more potent analogs. tandfonline.comresearchgate.net

Molecular Modeling and Conformation Analysis

The biological activity and chemical reactivity of pyrrolidine compounds are intrinsically linked to their three-dimensional structure and conformational flexibility. The five-membered pyrrolidine ring is not planar and typically adopts one of two predominant puckered "envelope" conformations, known as Cγ-endo (down) and Cγ-exo (up). acs.orgnih.gov The conformational preference can be influenced by the nature and position of substituents on the ring. acs.orgnih.gov

Molecular modeling techniques are used to explore the conformational landscape of pyrrolidine derivatives. researchgate.net By performing conformational searches and energy calculations, the lowest energy (most stable) conformers can be identified. researchgate.net For instance, studies on 4-substituted prolines have shown that a sterically demanding group like a tert-butyl group can "lock" the ring into a specific pucker, thereby restricting its conformational freedom. acs.orgnih.gov In the case of [(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol, the pyrrolidine ring was found to have an envelope conformation where the carbon atom bearing the phenyl group acts as the flap. nih.gov

Computational analyses have also been employed to understand the complex interplay of factors governing the stability of different conformers of pyrrolidine enamines, which are key intermediates in organocatalysis. researchgate.net These studies revealed that both s-cis and s-trans conformers can be similarly stable, a finding that challenges simpler models of reactivity and stereoselectivity. researchgate.net Understanding the preferred conformations is crucial, as it dictates how the molecule interacts with other molecules, such as biological receptors or reactants in a chemical transformation.

Applications in Complex Organic Synthesis and Chemical Building Blocks

Role as a Chiral Synthon and Building Block in Heterocyclic Synthesis

The inherent chirality and defined structure of (1-Benzyl-2-phenylpyrrolidin-2-yl)methanol, inherited from the natural amino acid proline, make it an exemplary chiral building block. Proline and its derivatives are widely used as starting materials for the synthesis of pyrrolidine-containing drugs and complex natural products. nih.gov The main synthetic approaches involve the functionalization of the pre-existing, optically pure cyclic structure. nih.gov

The pyrrolidine (B122466) framework is a key structural unit for the synthesis of complex, nitrogen-containing polycyclic compounds. Synthetic strategies often utilize proline derivatives to construct fused and spirocyclic systems through cycloaddition and ring-expansion reactions. globethesis.com For instance, the reaction of L-proline with isatins and chalcones can generate spiro[indoline-3,3'-pyrrolidine] (B2616578) intermediates. These intermediates can undergo subsequent ring-expansion through nucleophilic addition reactions with electron-deficient alkynes, yielding complex polycyclic azocine (B12641756) and azepine derivatives. globethesis.com

This established reactivity highlights the potential of this compound as a precursor for similar transformations. The tertiary amine within its structure can act as a nucleophile to initiate ring expansions, leading to novel and structurally diverse polycyclic systems of interest in medicinal chemistry. globethesis.commdpi.com The synthesis of such compounds is significant as they form the core of many bioactive molecules, including antiviral agents like Paritaprevir and Daclatsvir, where the pyrrolidine ring is a central feature. mdpi.com

Nucleic acid derivatives, including therapeutic oligonucleotides, are crucial in modern medicine as antivirotics and for controlling gene expression. cuni.cz A major challenge in developing these therapies is ensuring their stability against enzymatic degradation in biological environments. cuni.cz This has led to the development of oligonucleotides with modified backbones to enhance their nuclease resistance. While various modifications like phosphorothioates and boranophosphates have been explored, the use of proline-based chiral synthons offers another avenue for creating novel backbone structures. The defined stereochemistry of prolinol derivatives can be exploited to control the spatial arrangement of the resulting oligonucleotide, potentially influencing its binding affinity and biological activity.

Derivatization and Functionalization Strategies

The functional groups of this compound—the tertiary amine, the hydroxyl group, and the pyrrolidine ring itself—are all amenable to a wide range of chemical transformations, allowing for extensive derivatization.

The tertiary nitrogen atom in N-substituted prolinol derivatives can be selectively oxidized to form amine oxides. When N-benzyl prolinol is treated with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA), the corresponding syn-N-oxide is produced in excellent yield. bris.ac.uk This high degree of diastereoselectivity is controlled by the adjacent hydroxyl group. bris.ac.uk Amine oxides that are stabilized by intramolecular hydrogen bonds are often stable, highly crystalline materials, which facilitates their isolation and characterization. bris.ac.uk This transformation converts the nucleophilic nitrogen into a polar, chiral functional group, which can be used to influence the conformation of molecules or act as a novel ligand in catalysis.

Table 1: Diastereoselective Oxidation of Prolinol Derivatives

Starting MaterialOxidizing AgentMajor ProductSelectivity
N-Benzyl ProlinolmCPBA (1 equiv.)syn-N-OxideHigh
N-Benzyl ProlinemCPBA (1 equiv.)Single DiastereoisomerHigh
N-Benzyl PipecolatemCPBAAxial N-Oxide25:1 ratio

This table summarizes the high diastereoselectivity observed in the oxidation of proline and its derivatives, a reaction applicable to this compound. bris.ac.uk

Enantiomerically pure 3-hydroxypiperidines are important chiral building blocks for the pharmaceutical industry, serving as key intermediates for various drugs. researchgate.net While numerous methods exist for their synthesis, including the resolution of racemates or asymmetric hydrogenation of 3-hydroxypyridine, routes involving the ring expansion of pyrrolidine precursors offer a powerful strategy for stereochemical control. researchgate.netgoogle.com A plausible, though not extensively documented, pathway from a (pyrrolidin-2-yl)methanol derivative involves a rearrangement reaction, such as a Tiffeneau–Demjanov-type ring expansion. In such a sequence, activation of the primary alcohol followed by treatment with a nitrosating agent could generate a diazonium ion, which could then rearrange to form a six-membered piperidine (B6355638) ring with the hydroxyl group positioned at C-3. The stereochemistry at C-2 of the pyrrolidine ring would be expected to influence the stereochemical outcome of the newly formed stereocenter in the piperidine product.

The pyrrolidin-2-one (γ-lactam) and pyrrolidine-2,5-dione (succinimide) motifs are privileged structures in medicinal chemistry, found in a wide array of natural products and synthetic drugs with activities ranging from anticancer to anti-inflammatory. rdd.edu.iqbeilstein-journals.orgnih.gov The synthesis of these scaffolds can be envisioned from this compound via oxidative transformations.

Pyrrolidin-2-ones: The formation of a pyrrolidin-2-one (a lactam) from the title compound would require the oxidation of the pyrrolidine ring itself, specifically at the C-5 position, or a more complex rearrangement. Alternatively, oxidative cleavage of the N-benzyl group can yield a secondary amine, which could then be functionalized and cyclized with appropriate reagents. organic-chemistry.org

Pyrrolidine-2,5-diones: The synthesis of a pyrrolidine-2,5-dione would necessitate oxidation at both the C-2 and C-5 positions of the pyrrolidine ring. Such transformations are challenging but provide access to highly functionalized and biologically relevant succinimide (B58015) derivatives. nih.gov

The pyrrolidine core of the title compound serves as a robust scaffold upon which these important lactam and dione (B5365651) functionalities can potentially be installed. beilstein-journals.org

Development of Pyrrolidine-Based Scaffolds for Chemical Research

The pyrrolidine ring is a foundational structural motif in a vast array of natural products, pharmaceuticals, and catalysts. rsc.orgresearchgate.net Its prevalence stems from its unique three-dimensional structure and the stereochemical complexity that can be readily introduced and manipulated. rsc.org Within this class of compounds, this compound represents a highly functionalized and stereochemically rich scaffold. Its structure, featuring a quaternary stereocenter at the C2 position, an N-benzyl protecting group, and a primary alcohol, makes it a valuable building block for the development of more complex molecular architectures and for applications in asymmetric synthesis.

The development of novel pyrrolidine-based scaffolds is a significant area of chemical research, driven by the need for new chiral ligands, organocatalysts, and building blocks for medicinal chemistry. rsc.orgunibo.it Molecules like this compound serve as key starting points for creating libraries of diverse compounds due to the versatile functional handles present in their structure.

Synthetic Approaches and Progenitor Molecules

The synthesis of highly substituted pyrrolidines, particularly those with quaternary centers like this compound, often employs stereoselective methods to control the spatial arrangement of the substituents. nih.govresearchgate.net Common strategies frequently begin with chiral starting materials, such as amino acids, to establish the initial stereochemistry. L-proline, for instance, is a characteristic starting point for building up the pyrrolidine ring. northeastern.edu

A general approach to synthesizing 2,2-disubstituted pyrrolidines involves the creation of the stereogenic quaternary center through methods like asymmetric allylic alkylation, followed by further chemical transformations to build the final structure. nih.gov For a molecule such as this compound, a plausible synthetic route could involve the use of an N-benzylproline derivative. The phenyl group could be introduced at the C2 position via the addition of a phenyl Grignard reagent to an ester or Weinreb amide derivative of N-benzylproline. google.com The subsequent reduction of the resulting ketone would yield the target methanol (B129727) functionality. This method allows for the generation of the key C-C bond and the quaternary center in a controlled manner.

Role as a Chiral Auxiliary and Building Block

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org The auxiliary is typically removed and can be recovered for future use. The structure of this compound is well-suited for this role.

Stereochemical Control : The hydroxyl group can be attached to a prochiral molecule, such as a ketone or an enoate. The bulky and sterically demanding N-benzyl and C2-phenyl groups then effectively shield one face of the attached molecule, forcing an incoming reagent to attack from the less hindered face. This directed attack leads to the formation of one stereoisomer in preference to others.

Versatility : The primary alcohol provides a reactive handle for covalent attachment to a wide range of substrates through ester or ether linkages.

Cleavage : After the desired stereoselective transformation, the auxiliary can be cleaved from the product under specific reaction conditions. The N-benzyl group can often be removed via catalytic hydrogenation, which would also facilitate the recovery of the core pyrrolidine scaffold.

The utility of this compound extends beyond its potential as a chiral auxiliary; it is also a versatile chemical building block. Chiral pyrrolidin-2-yl-methanol derivatives are recognized as adaptable starting materials for the synthesis of pharmacologically active compounds. google.com The functional groups on the molecule can be independently modified to generate a diverse range of new scaffolds, as detailed in the table below.

Table 1: Potential Synthetic Modifications of the this compound Scaffold
Functional GroupReaction TypePotential Product ClassApplication
Hydroxymethyl Group (-CH₂OH)OxidationAldehydes, Carboxylic AcidsFormation of amides, esters, and other carbonyl derivatives.
Hydroxymethyl Group (-CH₂OH)Etherification/EsterificationEthers, EstersAttachment of other molecular fragments or functional groups.
Hydroxymethyl Group (-CH₂OH)Substitution (e.g., via tosylation)Halides, Azides, AminesIntroduction of nucleophilic or electrophilic centers.
N-Benzyl GroupHydrogenolysis (De-benzylation)Secondary Amine (NH)Allows for N-acylation, N-alkylation, or use in catalysis.
Phenyl GroupAromatic SubstitutionSubstituted Phenyl DerivativesFine-tuning of steric and electronic properties of the scaffold.

Research Findings in Related Pyrrolidine Scaffolds

While specific research focusing solely on this compound is limited, extensive studies on analogous structures highlight the potential of this scaffold. For example, C2-symmetric 2,5-disubstituted pyrrolidines are widely employed as chiral auxiliaries and organocatalysts in a variety of stereoselective transformations. nih.govacs.org Similarly, thiazolidinone derivatives, which share structural similarities, have been developed as novel chiral auxiliaries for asymmetric aldol (B89426) reactions, achieving high diastereoselectivity. scielo.org.mx These findings underscore the principle that chiral, non-racemic five-membered heterocyclic scaffolds are highly effective at inducing stereoselectivity. The research into these related compounds provides a strong basis for the projected utility of the this compound framework in developing new, efficient synthetic methodologies.

The table below summarizes findings for reactions utilizing pyrrolidine-type scaffolds, illustrating the high levels of stereocontrol achievable.

Table 2: Research Findings on Asymmetric Reactions Using Related Chiral Scaffolds
Scaffold TypeReactionSubstrateDiastereomeric/Enantiomeric ExcessReference Finding
(4S)-Benzyl-1,3-thiazolidin-2-oneAldol CondensationAryl Aldehydesup to 97:3 dr ('Evans syn')Demonstrates high diastereoselectivity in aldol reactions through a proposed non-chelated transition state. scielo.org.mx
cis-2,5-Disubstituted PyrrolidineMichael Additionα,β-Unsaturated Aldehydesup to >99% eeUsed as an organocatalyst for the highly enantioselective Michael addition of nitromethane (B149229). rsc.org
Proline-derived CatalystAldol ReactionKetones and AldehydesHigh eeProline and its derivatives are foundational in organocatalysis for various asymmetric transformations. unibo.it

Q & A

Basic: What are the recommended synthetic routes for (1-Benzyl-2-phenylpyrrolidin-2-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. For example:

  • Step 1: Formation of the pyrrolidine core via reductive amination or cyclization of appropriate precursors (e.g., benzylamine derivatives).
  • Step 2: Introduction of the phenyl group at the 2-position using Suzuki coupling or nucleophilic substitution.
  • Step 3: Hydroxymethylation via Grignard reactions or oxidation-reduction sequences.

Critical factors affecting yield include temperature control (e.g., low temperatures for stereochemical retention), catalyst selection (e.g., palladium catalysts for coupling reactions), and solvent polarity (e.g., THF for Grignard stability). Optimization requires iterative HPLC or GC-MS monitoring .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Essential for verifying substituent positions and stereochemistry. For instance, the benzyl protons exhibit aromatic splitting patterns (~6.5–7.5 ppm), while the pyrrolidine ring protons show distinct coupling constants (J = 3–5 Hz for cis/trans configurations).
  • HRMS (High-Resolution Mass Spectrometry): Confirms molecular formula (e.g., C19H21NO) and purity.
  • IR Spectroscopy: Identifies hydroxyl (3200–3600 cm⁻¹) and C-N stretches (1200–1350 cm⁻¹).
  • X-ray Crystallography: Resolves absolute stereochemistry and bond angles, critical for pharmacological studies .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
  • Storage: Store at room temperature in airtight containers away from oxidizers. Avoid exposure to moisture.
  • Hazard Mitigation: The compound may cause respiratory irritation (H335) and skin sensitivity (H315). Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can structure-activity relationship (SAR) studies be designed using analogs like (S)-Alpha,Alpha-Diphenylmethylprolinol to predict biological activity?

Methodological Answer:

  • Analog Selection: Compare compounds with modifications at the benzyl (e.g., halogenation), pyrrolidine (e.g., methyl vs. phenyl substitution), or hydroxymethyl groups. For example, (S)-Alpha,Alpha-Diphenylmethylprolinol (CAS 110529-22-1) differs in stereochemistry and substituent bulk, affecting receptor binding .
  • Assay Design: Use competitive binding assays (e.g., radioligand displacement) or enzymatic inhibition studies.
  • Computational Modeling: Employ molecular docking (e.g., AutoDock Vina) to predict interactions with targets like dopamine receptors. Validate with in vitro dose-response curves .

Advanced: What strategies resolve contradictions in pharmacological data between this compound and its structural analogs?

Methodological Answer:

  • Meta-Analysis: Cross-reference data from multiple studies (e.g., IC50 values, receptor selectivity) to identify outliers.
  • Experimental Replication: Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Isomer Purity Check: Use chiral HPLC to rule out enantiomeric contamination, which can skew activity profiles. For example, (R)- vs. (S)-configurations may exhibit opposing effects on CNS targets .

Advanced: How can computational methods like DFT optimize the synthetic pathway for this compound?

Methodological Answer:

  • Retrosynthetic Planning: AI-driven tools (e.g., Pistachio, Reaxys) propose feasible routes by analyzing reaction databases. For example, a one-step route may involve reductive amination of 2-phenylpyrrolidine precursors.
  • Transition State Analysis: DFT calculations (e.g., Gaussian 09) model energy barriers for key steps (e.g., ring closure), guiding catalyst selection (e.g., Pd/C vs. Raney Ni).
  • Solvent Optimization: COSMO-RS simulations predict solvent effects on reaction kinetics and stereoselectivity .

Advanced: What crystallographic techniques determine the stereochemical configuration of this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolves absolute configuration by analyzing anomalous scattering (e.g., Cu-Kα radiation). For example, the 2-phenyl group’s dihedral angle relative to the pyrrolidine ring confirms cis/trans isomerism.
  • Powder XRD: Assesses bulk crystallinity and polymorphic forms, critical for reproducibility in pharmacological assays.
  • Data Validation: Cross-check with Cambridge Structural Database (CSD) entries for analogous compounds (e.g., CCDC 1850211) .

Advanced: How do substitution patterns on the pyrrolidine ring affect the compound’s reactivity and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Fluorine at the 4-position (e.g., [(2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl]methanol) increases metabolic stability but reduces nucleophilicity.
  • Bulkier Substituents: Benzyl groups at the 1-position enhance lipophilicity (logP > 3), improving blood-brain barrier penetration.
  • Hydroxymethyl Position: 2-substitution vs. 3-substitution alters hydrogen-bonding capacity, impacting enzyme inhibition (e.g., CYP450 isoforms) .

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